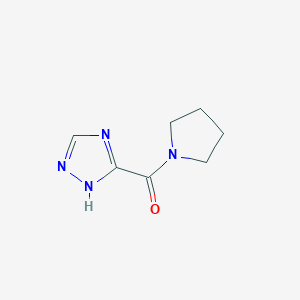
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both a pyrrolidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .
準備方法
The synthesis of pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of pyrrolidine with a triazole derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl bond between the pyrrolidine and triazole rings . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds to pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone include other pyrrolidine and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Pyrrolone derivatives: Studied for their antimicrobial and anticancer activities
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which can lead to distinct biological activities and chemical properties .
特性
IUPAC Name |
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(6-8-5-9-10-6)11-3-1-2-4-11/h5H,1-4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLZAFDPBMZQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)


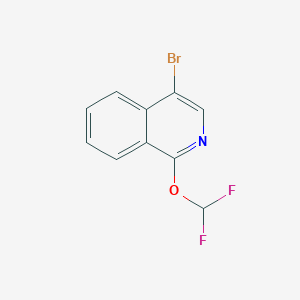
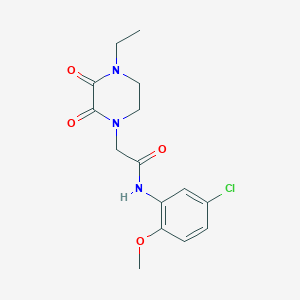
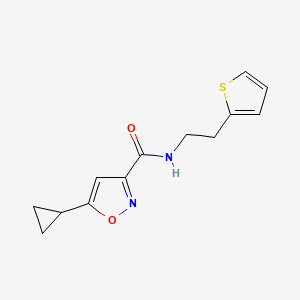
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2829814.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2829819.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)
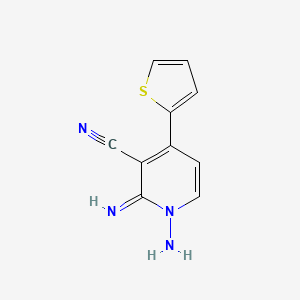
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2829823.png)

![2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine](/img/structure/B2829825.png)
